[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide
Description
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a propan-2-yl (isopropyl) group at the 1-position and a methanesulfonamide moiety at the 5-position. Its molecular formula is C₇H₁₃N₃O₂S, with a molecular weight of 215.26 g/mol. The compound combines the aromaticity and hydrogen-bonding capacity of pyrazole with the electron-withdrawing and polar characteristics of the sulfonamide group, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)10-7(3-4-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
InChI Key |
PYFWISBLMOFFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide typically involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in various organic synthesis reactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of pyrazole-based sulfonamides. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Effects: The methanesulfonamide group in the target compound increases polarity and acidity (pKa ~9–10 for sulfonamide NH) compared to amino- or hydroxy-substituted pyrazoles (pKa ~5–7 for phenolic OH or NH₂) .
- Lipophilicity : The isopropyl group confers a calculated logP of 1.2–1.5 , higher than unsubstituted pyrazole sulfonamides (logP <0.5) but lower than aromatic analogs like indole derivatives (logP >2.0) .
Electronic and Computational Comparisons
Density functional theory (DFT) studies using methodologies from reveal:
- HOMO-LUMO Gap : The target compound exhibits a gap of 5.8 eV , narrower than hydroxy-substituted pyrazoles (6.2 eV) due to electron-withdrawing sulfonamide stabilization of the LUMO .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 5-Amino-3-hydroxy-pyrazole [2] | Indole-Piperazine Sulfonamide [4] |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.26 | 182.18 | 377.47 |
| logP (Calculated) | 1.4 | 0.8 | 2.1 |
| Aqueous Solubility (mg/mL) | 15 | 25 | <5 |
| pKa (NH/Sulfonamide) | ~9.5 | ~5.3 (NH₂) | ~10.1 |
Table 2: Computational Parameters (DFT/Multiwfn)
| Parameter | Target Compound | 5-Amino-3-hydroxy-pyrazole |
|---|---|---|
| HOMO-LUMO Gap (eV) | 5.8 | 6.2 |
| ESP Min (kcal/mol) | -45 | -30 |
| Electron Localization Function (ELF) | 0.78 (S=O region) | 0.65 (O-H region) |
Biological Activity
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a methanesulfonamide group, which is known to enhance the biological activity of various pharmaceuticals. The following sections will explore its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in the pyrazole family often exhibit anti-inflammatory, antibacterial, and anticancer properties. The sulfonamide moiety is known to play a crucial role in modulating these activities by influencing enzyme interactions and cellular pathways.
Structure-Activity Relationship (SAR)
The SAR studies for pyrazole derivatives have shown that modifications at various positions of the pyrazole ring can significantly affect their potency and selectivity. For instance:
- Position 4 Substituents : The presence of a methanesulfonamide group at the C4 position has been linked to enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to human liver cells (HepG2) .
- Position 3 Variations : Alterations at the C3 position have also been explored, revealing that certain substitutions can improve efficacy against multidrug-resistant strains of bacteria .
Biological Activities
The compound exhibits a range of biological activities, as summarized in the following table:
Case Study 1: Antitubercular Activity
In a study exploring the antitubercular properties of pyrazole derivatives, this compound was identified as a promising candidate due to its bactericidal effects on replicating Mtb. The compound's mechanism was linked to inhibition of cell wall biosynthesis without cross-resistance to existing antibiotics .
Case Study 2: Anticancer Efficacy
A series of pyrazole derivatives were tested for their anticancer properties, with particular focus on their synergistic effects when combined with doxorubicin. The study found that certain modifications to the pyrazole structure enhanced cytotoxicity in breast cancer cell lines, suggesting potential for development into effective cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
